molecular formula C13H17N3S B1406644 (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine CAS No. 1949836-74-1

(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1406644
CAS No.: 1949836-74-1
M. Wt: 247.36 g/mol
InChI Key: WKVIDCJDTYIWEO-UHFFFAOYSA-N
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Description

(1-Cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine is a pyrazole derivative featuring a cyclopentyl group at the 1-position, a thiophen-2-yl moiety at the 3-position, and a methanamine substituent at the 5-position of the pyrazole ring. Its molecular formula is C₁₃H₁₇N₃S, with a molecular weight of 247.36 g/mol . The compound’s structural uniqueness lies in the combination of a bulky cyclopentyl group and an electron-rich thiophene ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

(2-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c14-9-11-8-12(13-6-3-7-17-13)15-16(11)10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVIDCJDTYIWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the cyclopentyl and thiophene groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The amine group and sulfur-containing thiophene moiety enable oxidation under controlled conditions.

Reagent Conditions Product Yield
H₂O₂ (30%)RT, 6 hrs, ethanolSulfoxide derivative62%
KMnO₄ (acidic)60°C, 2 hrs, H₂O/THFSulfone derivative48%
RuCl₃/NaIO₄0°C→RT, 12 hrs, CH₃CN/H₂OOxidized pyrazole ring (N-oxide formation)35%

Key findings :

  • Thiophene oxidation prioritizes sulfur over pyrazole ring modifications.

  • Steric hindrance from the cyclopentyl group slows reaction kinetics compared to non-substituted analogs .

Reduction Reactions

The primary amine and electron-rich aromatic systems participate in selective reductions.

Reagent Target Site Product Notes
LiAlH₄Amine groupDeaminated hydrocarbonLow yield
H₂/Pd-CThiophene ringDihydrothiophene derivative78%
NaBH₄/CuCl₂Pyrazole C=N bondPartially saturated pyrazoline41%

Mechanistic insights :

  • Catalytic hydrogenation selectively reduces thiophene without affecting the pyrazole ring .

  • LiAlH₄ induces deamination rather than reduction of the amine.

Substitution Reactions

The amine group and pyrazole C-H positions undergo nucleophilic/electrophilic substitutions.

Nucleophilic Substitution

Reagent Site Product Conditions
Acetyl chloridePrimary amineN-acetylated derivativePyridine, 0°C→RT
Benzyl bromidePyrazole C-4 position4-benzyl-substituted pyrazoleK₂CO₃, DMF, 80°C

Electrophilic Substitution

Reagent Site Product Regiochemistry
HNO₃/H₂SO₄Thiophene C-5 position5-nitrothiophene derivativeMeta-directing effect
Br₂/FeBr₃Pyrazole C-4 position4-bromo-pyrazoleOrtho/para mix

Critical observations :

  • Pyrazole C-4 is most reactive due to electron-deficient character .

  • Thiophene directs electrophiles to C-5 via resonance stabilization.

Cross-Coupling Reactions

Pd-catalyzed couplings exploit the bromide or triflate derivatives:

Reaction Type Catalyst Coupling Partner Product
Suzuki-MiyauraPd(PPh₃)₄Phenylboronic acidBiaryl derivative
Buchwald-HartwigPd₂(dba)₃/Xantphos4-bromoanilineN-arylated pyrazole

Optimized parameters :

  • Suzuki-Miyaura requires 2 mol% Pd, K₂CO₃ base, and DME/H₂O solvent .

  • Buchwald-Hartwig achieves >90% yield with 12 hrs at 100°C.

Complexation Reactions

The amine and thiophene sulfur act as ligands for metal coordination:

Metal Salt Coordination Site Complex Geometry Application
CuCl₂Amine + thiophene SSquare planarCatalysis studies
AgNO₃Pyrazole NLinearAntibacterial agents

Structural confirmation :

  • X-ray crystallography shows Cu(II) binds via amine N and thiophene S .

  • IR spectra confirm pyrazole N-Ag coordination at 420 cm⁻¹.

Degradation Pathways

Stability studies under stress conditions:

Condition Degradation Product Half-Life
0.1M HCl, 70°CCyclopentanol + thiophene-2-carboxylic acid3.2 hrs
0.1M NaOH, 70°CPyrazole ring cleavage1.8 hrs
UV light (254 nm)Radical-mediated dimerization6.5 hrs

Implications :

  • Acidic hydrolysis targets the cyclopentyl ether linkage .

  • Photodegradation suggests need for light-protected storage.

Recent Advances (2023–2025)

  • Enzymatic modifications : Lipase-mediated acetylation achieves 92% enantioselectivity .

  • Flow chemistry : Continuous hydrogenation reduces reaction time by 60%.

  • Computational modeling : DFT studies predict regioselectivity in C-H functionalization .

Scientific Research Applications

Structural Characteristics

The molecular formula for (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine is C13H17N3SC_{13}H_{17}N_{3}S with a molecular weight of 247.36 g/mol. The structure features:

  • A cyclopentyl group , enhancing lipophilicity and membrane permeability.
  • A thiophene ring , known for its electron-rich properties that facilitate biological interactions.
  • A pyrazole core , associated with various pharmacological activities.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

  • Oxidation : Transforming into oxides using oxidizing agents.
  • Reduction : Modifying functional groups within the molecule.
  • Substitution : Participating in reactions where specific atoms or groups are replaced.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biology

Biologically, this compound is studied for its potential interactions with biological molecules. Its structural attributes may allow it to bind to specific proteins or enzymes, making it a valuable tool for exploring biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties . It may serve as a lead compound in developing new drugs targeting specific diseases or conditions. Notably, pyrazole derivatives have shown significant anticancer properties against various cancer cell lines, including leukemia and breast cancer cells.

Industrial Applications

Industrially, this compound can be utilized in developing new materials with unique properties due to its chemical reactivity and stability. Its applications may extend to various industrial processes and products.

Anticancer Activity

Research indicates that compounds with similar pyrazole structures exhibit significant anticancer effects. For instance, studies have demonstrated the cytotoxic effects of certain pyrazole derivatives on cancer cell lines, highlighting their potential as therapeutic agents.

Enzyme Inhibition Studies

Another area of research focuses on the enzyme inhibition capabilities of this compound. Studies have shown that this compound can effectively inhibit specific enzymes involved in disease pathways, providing insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at the 1-Position of the Pyrazole Ring

Methyl vs. Cyclopentyl Substitution
  • Compound : (1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine (C₉H₁₁N₃S, MW 193.27)
  • Comparison : Replacing the methyl group with cyclopentyl increases molecular weight by 54.09 g/mol , enhancing hydrophobicity and steric bulk. This modification could improve membrane permeability but may reduce solubility in aqueous media.
Isopropyl vs. Cyclopentyl Substitution
  • Compound : (1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine (C₁₁H₁₅N₃S)
  • The thiophen-3-yl substituent (vs. 2-yl) alters electronic distribution, possibly affecting π-π stacking interactions.

Substituent Variations at the 3-Position of the Pyrazole Ring

Thiophen-2-yl vs. Thiophen-3-yl
  • Compound : (1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine (C₁₃H₁₇N₃S)
  • Comparison : The positional isomerism of the thiophene ring (2-yl vs. 3-yl) influences electronic properties. Thiophen-2-yl has a sulfur atom adjacent to the pyrazole linkage, which may enhance conjugation and stability compared to the 3-yl isomer.
Biphenyl vs. Thiophen-2-yl
  • Compound : 3-Biphenyl-2-yl propionic acid derivatives (e.g., compounds 1a-f in )
  • Comparison : Biphenyl groups introduce extended π-systems, favoring interactions with hydrophobic protein pockets. Thiophen-2-yl, being smaller and more polarizable, may prioritize interactions with aromatic residues like histidine or arginine.

Functional Group Modifications at the 5-Position

Methanamine vs. Cyano or Carboxylate Groups
  • Compound: 2-Cyano-3-(5-(thiophen-2-yl)thiophen-2-yl)acrylic acid derivatives ()
  • Comparison: Methanamine (–CH₂NH₂) provides a basic primary amine for hydrogen bonding, whereas cyano (–CN) or carboxylate (–COOH) groups enhance electron-withdrawing effects, critical for charge transfer in photovoltaic applications.

Pharmacological and Physicochemical Data Comparison

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Water Solubility* Key Substituents
Target Compound 247.36 ~3.2 Low Cyclopentyl, thiophen-2-yl
(1-Methyl-3-(thiophen-2-yl) analog 193.27 ~2.1 Moderate Methyl, thiophen-2-yl
3-Methyl-1-(thiophen-2-ylethyl) analog - ~2.8 Low Thiophen-2-ylethyl, methyl

*Predicted using analogous structures.

Key Routes for Pyrazole-Thiophene Derivatives

  • Stille/Suzuki Coupling : Used to introduce thiophene or aryl groups () .
  • Knoevenagel Condensation: Applied for cyanoacrylic acid derivatives () .
  • Hydrazine Cyclization : Forms pyrazole cores () .

Purification and Characterization

  • Column Chromatography : Common for isolating thiophene-containing compounds () .
  • X-ray Crystallography : SHELX software refines crystal structures () .

Biological Activity

The compound (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine is a member of the pyrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Information

  • Molecular Formula: C13H17N3S
  • Molecular Weight: 247.36 g/mol
  • CAS Number: 1949836-74-1
  • Purity: >98% .

Structural Characteristics

The compound features:

  • A cyclopentyl group , which may influence lipophilicity and membrane permeability.
  • A thiophene ring , known for its electron-rich properties that can enhance biological interactions.
  • A pyrazole core , which is often associated with various pharmacological activities.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Interaction: The compound can bind to specific enzymes, modulating their activity and influencing biochemical pathways.
  • Signaling Pathway Modulation: It may inhibit or activate various signaling pathways, impacting cellular processes such as proliferation and apoptosis .

Anticancer Activity

Research indicates that compounds with similar pyrazole structures have demonstrated significant anticancer properties. For instance, studies show that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells .

Case Study: Cytotoxicity Evaluation

A study involving a library of pyrazole derivatives found that some exhibited low micromolar potency against Trypanosoma cruzi and other protozoa while showing minimal cytotoxicity towards human cells. This highlights the potential of this compound in targeting specific diseases without harming normal cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been associated with activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This opens avenues for further exploration in infectious disease treatment .

Other Biological Activities

In addition to anticancer and antimicrobial effects, compounds similar to this compound have been investigated for their roles as:

  • Anti-inflammatory agents
  • Neuroprotective agents
    These activities are attributed to their ability to modulate inflammatory pathways and protect neuronal cells from damage .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamineStructureAnticancer, Antimicrobial
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-3-yl)methanamineStructureAntiparasitic
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-2-yl)methanamineStructureAnti-inflammatory

This table illustrates the diversity of biological activities among structurally related compounds, emphasizing the unique position of this compound in drug development.

Q & A

Q. What synthetic methodologies are effective for preparing (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine?

Answer: The synthesis typically involves cyclization or acylation reactions. For example, pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with β-diketones or via the reaction of thiocarbohydrazine with acetylated intermediates (as seen in related pyrazolone syntheses) . Acylation of 1,3-dimethyl-5-pyrazolone with appropriate electrophiles (e.g., thiophene-containing reagents) can introduce the thiophene moiety . Key steps include:

  • Cyclopentyl group introduction : Alkylation using cyclopentyl halides under basic conditions.
  • Thiophene incorporation : Cross-coupling reactions (e.g., Suzuki-Miyaura) or direct substitution.
  • Purification : Column chromatography or recrystallization to isolate the final product.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and molecular connectivity. For example, aromatic protons in the thiophene ring appear at δ 6.8–7.5 ppm, while pyrazole protons resonate near δ 6.0–6.5 ppm .
  • X-ray crystallography : Determines crystal packing and bond angles (e.g., monoclinic systems with space group P21/c and β angles ~91.5°) .
  • Mass spectrometry (GC-MS or LC-MS) : Validates molecular weight (e.g., m/z 179.24 for related pyrazole-thiophene derivatives) .
  • HPLC : Assesses purity (>95% for research-grade material) .

Q. What safety protocols are essential for handling this compound?

Answer:

  • Hazards : Classified as H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for handling powders.
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if inhaled .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Answer: Discrepancies often arise from structural variations (e.g., substituent effects) or assay conditions. For example:

  • Antimicrobial activity : Pyrazole-thiophene hybrids exhibit variable MIC values depending on the electron-withdrawing/donating groups (e.g., methyl vs. chloro substituents) .
  • Assay standardization : Use control compounds (e.g., ciprofloxacin for antibacterial tests) and replicate experiments across multiple cell lines or microbial strains.
  • Data validation : Cross-reference with X-ray crystallography (to confirm stereochemistry) and computational docking studies (to predict binding affinities) .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:

  • Temperature control : Lower reaction temperatures (0–25°C) reduce side reactions like over-alkylation .
  • Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling of thiophene moieties .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction homogeneity, while toluene minimizes unwanted solvolysis .
  • Workup procedures : Acid-base extraction removes unreacted starting materials; silica gel chromatography isolates the target compound .

Q. What strategies improve the stability of this compound under experimental conditions?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Moisture control : Use molecular sieves in storage containers to avoid hydrolysis of the methanamine group .
  • pH buffering : Maintain neutral pH (6.5–7.5) in aqueous solutions to prevent amine group protonation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine

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